molecular formula C18H20F2O2 B5108594 1-Fluoro-4-[6-(4-fluorophenoxy)hexoxy]benzene

1-Fluoro-4-[6-(4-fluorophenoxy)hexoxy]benzene

Cat. No.: B5108594
M. Wt: 306.3 g/mol
InChI Key: NOAYNEYBXBDFGL-UHFFFAOYSA-N
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Description

1-Fluoro-4-[6-(4-fluorophenoxy)hexoxy]benzene is a chemical compound that has garnered attention in the research community due to its unique structure and potential applications. This compound is characterized by the presence of fluorine atoms and phenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[6-(4-fluorophenoxy)hexoxy]benzene typically involves the reaction of 1-fluoro-4-nitrobenzene with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[6-(4-fluorophenoxy)hexoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

1-Fluoro-4-[6-(4-fluorophenoxy)hexoxy]benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[6-(4-fluorophenoxy)hexoxy]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-(4-fluorophenoxy)benzene: Shares a similar structure but lacks the hexoxy group.

    1-Fluoro-4-nitrobenzene: Contains a nitro group instead of the phenoxy group.

    4-Fluorophenol: A simpler compound with a single fluorine and phenol group.

Uniqueness

1-Fluoro-4-[6-(4-fluorophenoxy)hexoxy]benzene is unique due to the presence of both fluorine atoms and a hexoxy linker, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-fluoro-4-[6-(4-fluorophenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAYNEYBXBDFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCOC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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